molecular formula C22H15FN4O4S B11202590 ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate

ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate

Cat. No.: B11202590
M. Wt: 450.4 g/mol
InChI Key: FMAUQNVLSVOCGD-UHFFFAOYSA-N
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Description

Ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate is a benzimidazole-derived compound characterized by a complex structure featuring a urea linkage and ester functionality. The core benzimidazole moiety is substituted at position 5 with a pyrrolidin-1-ylcarbonyl group, while position 1 is linked to an ethylamino chain terminated by a urea group. This urea bridge connects to an ethyl benzoate ester at the ortho position.

The compound’s synthesis likely involves multi-step reactions, including benzimidazole ring formation via condensation of o-phenylenediamine derivatives, followed by carbodiimide-mediated coupling for urea linkage establishment. The ethyl benzoate group may be introduced through esterification or alkylation steps.

Properties

Molecular Formula

C22H15FN4O4S

Molecular Weight

450.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O4S/c1-30-14-6-4-5-13(11-14)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)16-8-3-2-7-15(16)23/h2-11H,12H2,1H3

InChI Key

FMAUQNVLSVOCGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets. The thieno[3,2-d]pyrimidine core can participate in various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to structurally related benzimidazole derivatives, such as 3-{5-ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid (reported in ). Key distinctions include:

Substituent Position on Benzimidazole :

  • The target compound has a pyrrolidin-1-ylcarbonyl group at position 5 , whereas the comparator in features an ethoxycarbonyl group at position 5 and a benzoic acid substituent at position 2 .

In contrast, the comparator in uses a direct propyl linkage to a 2-oxopyrrolidinyl group.

Physicochemical Implications

  • Solubility : The benzoic acid group in the comparator allows for stronger hydrogen bonding and ionization at physiological pH, favoring solubility. The ethyl benzoate in the target compound likely reduces aqueous solubility but enhances lipid bilayer penetration.

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Comparator Compound
Molecular Formula C₂₅H₂₈N₅O₅ C₂₅H₂₅N₃O₅
Substituent Position Position 5 (pyrrolidin-1-ylcarbonyl) Position 5 (ethoxycarbonyl), Position 2 (benzoic acid)
Key Functional Groups Urea, ethyl benzoate Carboxylic acid, 2-oxopyrrolidinyl
Hydrogen Bond Capacity 4 donors, 6 acceptors 3 donors, 7 acceptors
Lipophilicity (Predicted) Higher (logP ~3.5) Lower (logP ~2.8)

Table 2: Crystallographic Data (Comparator Compound from )

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.904 Å, b = 13.728 Å, c = 13.113 Å
Z Value 4

Discussion of Research Findings

Structural Flexibility vs. Rigidity :

  • The urea bridge in the target compound introduces conformational flexibility, which may enhance adaptability to target binding pockets compared to the rigid propyl linkage in the comparator.

Synthetic Challenges :

  • The urea linkage requires precise coupling conditions to avoid side reactions, whereas the comparator’s synthesis involves simpler alkylation steps .

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